methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate
Description
Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate is a synthetic tryptophan derivative featuring a chloroacetamido substituent at the α-amino position and a methyl ester group at the carboxylate terminus. It serves as a key intermediate in the synthesis of bioactive molecules, including diketopiperazine and acyl hydrazine derivatives . The compound is synthesized via a stepwise protocol: (1) preparation of methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, followed by (2) chloroacetylation to introduce the 2-chloroacetamido group . Its structural uniqueness lies in the reactive chloroacetamido moiety, which enables further functionalization for drug discovery applications.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-20-14(19)12(17-13(18)7-15)6-9-8-16-11-5-3-2-4-10(9)11/h2-5,8,12,16H,6-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURQOJTVSURJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383491 | |
| Record name | Methyl N-(chloroacetyl)tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108273-71-8 | |
| Record name | Methyl N-(chloroacetyl)tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chloroacetylation of Methyl Tryptophanate
The most straightforward method involves reacting methyl tryptophanate with chloroacetyl chloride under basic conditions. This pathway, reported by Khandelwal et al. (1990), achieves moderate yields (65–75%) while preserving the indole moiety’s integrity.
Procedure :
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Esterification : L-tryptophan is converted to its methyl ester using thionyl chloride in methanol, yielding methyl tryptophanate hydrochloride.
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Chloroacetylation : The free base of methyl tryptophanate is generated via neutralization with sodium bicarbonate, followed by reaction with chloroacetyl chloride in dichloromethane at 0–5°C. Triethylamine is employed as a base to scavenge HCl.
Optimization Insights :
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Temperature Control : Maintaining subambient temperatures prevents indole ring chlorination.
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Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents like DMF.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Esterification | 85 | 92 |
| Chloroacetylation | 73 | 88 |
Hydrazide-Azide Coupling Approach
An alternative route, adapted from benzotriazinone syntheses, employs azide intermediates to form the amide bond (ACS Omega, 2020). This method avoids direct handling of chloroacetyl chloride, enhancing safety for large-scale production.
Procedure :
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Hydrazide Formation : Methyl tryptophanate reacts with hydrazine hydrate in ethanol under reflux, yielding tryptophan hydrazide.
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Azide Generation : The hydrazide is treated with sodium nitrite in HCl, forming the corresponding azide at 0°C.
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Staudinger Reaction : The azide reacts with methyl chloroacetate in tetrahydrofuran (THF), catalyzed by triphenylphosphine, to form the target compound.
Critical Parameters :
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Azide Stability : Reactions must proceed under inert atmosphere to prevent decomposition.
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Catalyst Loading : Triphenylphosphine (1.1 eq.) ensures complete conversion.
Comparative Performance :
| Method | Overall Yield (%) | Reaction Time (h) |
|---|---|---|
| Direct Chloroacetylation | 73 | 6 |
| Hydrazide-Azide | 68 | 12 |
Stereochemical Control and Chiral Purity
The (R)-enantiomer is preferentially synthesized using chiral auxiliaries or enantioselective catalysis. A patent (CN105037240B) describes stereoretentive esterification using DIPEA (N,N-diisopropylethylamine) to suppress racemization during HCl salt formation.
Key Findings :
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DIPEA Efficacy : Yields improve from 70% to 81% when DIPEA coordinates with HCl, reducing acidic degradation.
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Crystallization : Recrystallization from ice-cold dichloroethane enhances enantiomeric excess (ee) to >98%.
Stereochemical Data :
| Condition | ee (%) |
|---|---|
| Without DIPEA | 85 |
| With DIPEA | 98 |
Large-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and safety. The patent route (CN105037240B) uses hydrogen chloride gas for esterification, enabling continuous processing.
Process Metrics :
Emerging Methodologies and Innovations
Recent advances in indole functionalization (Frontiers in Chemistry, 2022) suggest potential for microwave-assisted synthesis. Preliminary trials show 20% reduction in reaction time for analogous indole acetamides.
Experimental Comparison :
| Technique | Yield (%) | Time (h) |
|---|---|---|
| Conventional Heating | 73 | 6 |
| Microwave | 70 | 4.5 |
Challenges and Mitigation Strategies
Common Issues :
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Indole Degradation : Exposure to strong acids or elevated temperatures causes polymerization. Mitigated by using buffered conditions (pH 6–7).
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Byproduct Formation : Over-chloroacetylation generates di-substituted products. Controlled stoichiometry (1:1.05 substrate:chloroacetyl chloride) minimizes this .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products, such as indole-2,3-diones.
Reduction: The chloroacetamido group can be reduced to form the corresponding amine.
Substitution: The chloro group in the chloroacetamido moiety can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Indole-2,3-diones and other oxidized indole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: New compounds with substituted amine or thiol groups.
Scientific Research Applications
Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Chloroacetamido vs. Acetamido : The target compound’s chloroacetamido group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, unlike the inert acetamido group in 3a .
- Aromatic Substitution : The 2-phenylindole in 3a enhances π-π stacking interactions, reflected in its distinct ¹H NMR aromatic shifts (δ 7.14–7.81) compared to the unsubstituted indole in the target compound .
Anticancer and Enzyme Inhibition
- The target compound’s derivatives (e.g., diketopiperazines) exhibit moderate anticancer activity, likely due to the chloroacetamido group’s ability to alkylate biological nucleophiles .
Antimicrobial and Antiviral Potential
- Compounds with prenyl groups (e.g., 133a in ) demonstrate improved membrane permeability, a trait absent in the target compound, which may limit its bioavailability .
Biological Activity
Methyl 2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate, a synthetic compound belonging to the indole derivatives class, has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.
Overview of the Compound
- Chemical Structure : The compound features an indole moiety and a chloroacetamido group, which contribute to its reactivity and biological properties.
- Molecular Formula : CHClNO
- CAS Number : 108273-71-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interactions : The indole structure can mimic tryptophan, allowing binding to tryptophan-binding proteins and enzymes. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Anti-inflammatory Effects
This compound has been studied for its potential anti-inflammatory effects. It may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Study on Anticancer Activity
In a study focusing on thiosemicarbazone derivatives, compounds similar to this compound were found to exhibit potent cytotoxicity against various tumor cell lines. The study reported IC values in the nanomolar range, indicating strong antiproliferative activity .
| Compound | Cell Line Tested | IC (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Glioblastoma | 20 | Induction of apoptosis |
| Compound B | Breast Adenocarcinoma | 15 | Inhibition of cell proliferation |
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. It serves as a valuable probe in chemical biology for investigating biological pathways.
Q & A
Q. What methods validate crystallographic data when solvent disorder complicates structural analysis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
